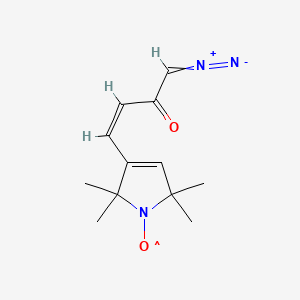
Dobpo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dobpo, also known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, is a phosphorus-containing compound widely used as a flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials, particularly in polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dobpo can be synthesized through a one-pot process involving the reaction of 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide with vanillin and 2-aminobenzothiazole. The reaction is typically carried out in the presence of an acid catalyst . Another method involves the interaction of Grignard reagents with chlorophosphines, which is a more convenient synthetic route .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aryl ketone with a this compound compound in the presence of an acid catalyst. This method ensures good flame retardancy and thermal stability .
Chemical Reactions Analysis
Types of Reactions: Dobpo undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to engage in reactions with unsaturated groups within materials like asphalt, catalyzing the transformation of saturates into aromatics and resins .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Grignard reagents, organolithium compounds, and halogenophosphines. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include various phosphine derivatives, which are used as flame retardants in different applications .
Scientific Research Applications
Dobpo and its derivatives have a wide range of scientific research applications. They are extensively used as flame retardants in epoxy resins, polycarbonates, and other polymeric materials. These compounds enhance the thermal stability and flame retardancy of the materials, making them suitable for use in aerospace, electronics, and construction industries . Additionally, this compound-based compounds are being explored for their potential use in reducing fire hazards and improving the safety of various materials .
Mechanism of Action
Dobpo exerts its flame retardant effects through a combination of barrier effects in the condensed phase and flame inhibition effects in the gaseous phase. In the condensed phase, this compound promotes the formation of a dense and stable char layer, which acts as a barrier to heat and mass transfer. In the gaseous phase, this compound releases non-combustible gases and phosphorus-containing radicals, which inhibit the combustion process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dobpo include resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate), which are also used as flame retardants .
Uniqueness: this compound is unique in its ability to integrate multiple phosphorus oxidation states into one molecular structure, enhancing its flame retardant efficiency. This synergistic effect makes this compound-based derivatives highly effective in reducing flammability and improving the thermal stability of materials .
Properties
CAS No. |
79114-73-1 |
|---|---|
Molecular Formula |
C12H16N3O2 |
Molecular Weight |
234.27 g/mol |
InChI |
InChI=1S/C12H16N3O2/c1-11(2)7-9(12(3,4)15(11)17)5-6-10(16)8-14-13/h5-8H,1-4H3/b6-5- |
InChI Key |
CVMJCZOEMPYFAJ-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(C=C(C(N1[O])(C)C)/C=C\C(=O)C=[N+]=[N-])C |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
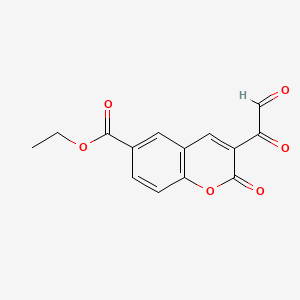

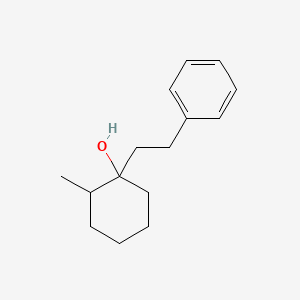
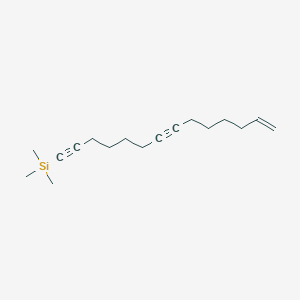
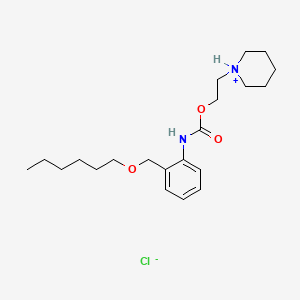
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
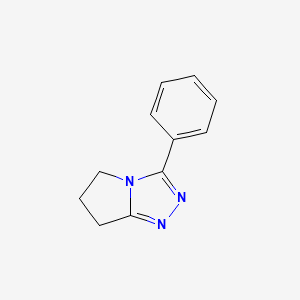
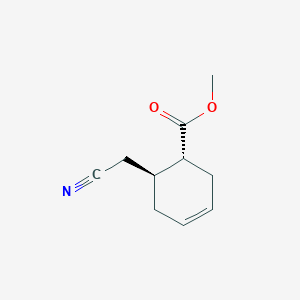
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
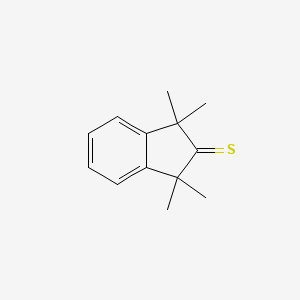

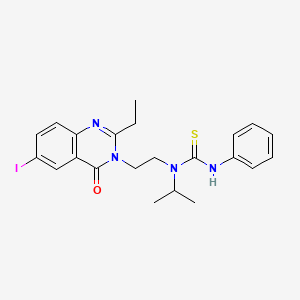
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
